2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1021141-86-5
VCID: VC2984912
InChI: InChI=1S/C13H15NO3/c1-17-7-6-14-9-10(8-13(15)16)11-4-2-3-5-12(11)14/h2-5,9H,6-8H2,1H3,(H,15,16)
SMILES: COCCN1C=C(C2=CC=CC=C21)CC(=O)O
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid

CAS No.: 1021141-86-5

Cat. No.: VC2984912

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid - 1021141-86-5

Specification

CAS No. 1021141-86-5
Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name 2-[1-(2-methoxyethyl)indol-3-yl]acetic acid
Standard InChI InChI=1S/C13H15NO3/c1-17-7-6-14-9-10(8-13(15)16)11-4-2-3-5-12(11)14/h2-5,9H,6-8H2,1H3,(H,15,16)
Standard InChI Key XCJPEBHDWADFHD-UHFFFAOYSA-N
SMILES COCCN1C=C(C2=CC=CC=C21)CC(=O)O
Canonical SMILES COCCN1C=C(C2=CC=CC=C21)CC(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid consists of an indole core with two key modifications:

  • A 2-methoxyethyl group attached to the nitrogen at position 1

  • An acetic acid moiety at position 3 of the indole ring

This structure combines the characteristic indole heterocycle with polar functional groups that influence its solubility and potential binding interactions.

Physical Properties

Based on its structural similarity to other indole-3-acetic acid derivatives, the compound is expected to exhibit the following properties:

PropertyPredicted ValueBasis for Prediction
Physical FormCrystalline solidComparison with indole-3-acetic acid
SolubilitySoluble in polar organic solventsBased on IAA properties and the addition of methoxyethyl group
Melting Point110-130°CEstimate based on related compounds
LogP1.5-2.5Predicted from structural features
pKa~4.5Estimate based on carboxylic acid group

The addition of the 2-methoxyethyl group likely increases lipophilicity compared to unsubstituted IAA while maintaining good solubility in polar solvents due to the presence of both the ether and carboxylic acid groups.

Synthetic Methods

N-Alkylation Approach

A viable synthetic route would likely involve N-alkylation of indole-3-acetic acid or its esters using 2-methoxyethyl halides. This approach is supported by similar procedures used for other N-substituted indole derivatives:

  • Protection of the carboxylic acid group (if necessary)

  • N-alkylation using 2-methoxyethyl bromide or iodide with a base

  • Deprotection to regenerate the carboxylic acid functionality

A comparable synthetic approach was described for (1,2-DiMethyl-1H-indol-3-yl)-acetic acid, where N-methylation was achieved using sodium hydride and iodomethane .

Key Reaction Conditions

Based on similar compounds, the following reaction conditions would likely be effective:

Reaction StepReagentsConditionsNotes
N-alkylationNaH, 2-methoxyethyl bromide, THF0°C to RT, overnightSimilar to the conditions used for N-methylation
Deprotection (if ester)NaOH or LiOH, H₂O/MeOHRT, 2-4 hoursStandard ester hydrolysis conditions
PurificationColumn chromatography30-40% EtOAc in petroleum etherSimilar to purification of related compounds

The yield for such reactions typically ranges from 50-70% based on similar N-alkylation reactions of indoles.

Spectroscopic Characterization

Predicted Spectral Properties

Based on the structure and data from related compounds, the following spectral characteristics are expected:

¹H NMR Spectroscopy

Expected key signals would include:

  • Indole aromatic protons (δ 7.0-7.6 ppm, multiplets)

  • Methoxyethyl CH₂ groups (δ 3.3-4.4 ppm)

  • Methoxy group (δ 3.2-3.4 ppm, singlet)

  • CH₂ of acetic acid (δ 3.7-3.9 ppm, singlet)

  • Carboxylic acid proton (δ 10-12 ppm, broad singlet)

This prediction is based on similar patterns observed for indole derivatives in the literature .

¹³C NMR Spectroscopy

Expected key signals would include:

  • Carboxylic carbon (δ ~175 ppm)

  • Indole ring carbons (δ 108-140 ppm)

  • Methoxyethyl carbons (δ 45-70 ppm)

  • Methoxy carbon (δ ~58 ppm)

  • Acetic acid methylene carbon (δ ~31 ppm)

IR Spectroscopy

Key IR bands would likely include:

  • O-H stretching (3200-2800 cm⁻¹)

  • C=O stretching (1700-1730 cm⁻¹)

  • C-O stretching (1200-1300 cm⁻¹)

  • Aromatic C=C stretching (1400-1600 cm⁻¹)

  • C-N stretching (1200-1350 cm⁻¹)

These predictions are based on characteristic IR bands for indole acetic acid derivatives .

Biological Activities and Applications

Antimicrobial Activity

Indole acetic acid-based triazole derivatives have shown antibacterial and antifungal activities . The addition of the 2-methoxyethyl group might influence membrane permeability and interaction with microbial targets.

Structure-Activity Relationships

The biological activity of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid would likely be influenced by several structural factors:

Structural FeaturePotential Effect on Activity
N-1 substitutionAltered receptor binding, increased lipophilicity, modified metabolism
Methoxyethyl groupEnhanced cell penetration, potential hydrogen bonding interactions
3-acetic acid moietyRetention of carboxylic acid interactions, possible binding to protein targets

Analytical Methods for Detection and Quantification

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would likely be the method of choice for analysis, with the following predicted parameters:

ParameterPredicted Conditions
ColumnC18 reverse phase
Mobile PhaseAcetonitrile/water gradient with 0.1% formic acid
DetectionUV (280 nm) and mass spectrometry
Retention TimeIntermediate between IAA and more lipophilic derivatives

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peak corresponding to the molecular weight

  • Fragmentation pattern including loss of the methoxyethyl group and carboxylic acid moiety

  • Characteristic indole fragments

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